4-(Pyridin-4-yloxy)phenol chemical properties and structure
4-(Pyridin-4-yloxy)phenol chemical properties and structure
Structural Dynamics and Synthetic Utility in Medicinal Chemistry
Executive Summary
4-(Pyridin-4-yloxy)phenol (CAS: 103854-63-3) represents a critical pharmacophore in modern medicinal chemistry, serving as a foundational scaffold for Type II kinase inhibitors. Its structural duality—combining an electron-deficient pyridine ring with an electron-rich phenolic moiety via an ether linkage—makes it a versatile building block. This guide details its physicochemical profile, synthesis via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a pyridine ring attached at the C4 position to the oxygen atom of a phenol group.[1][2] This diaryl ether linkage is robust, providing metabolic stability while allowing the two aromatic rings to adopt a twisted conformation relative to each other, a feature often exploited in drug-protein binding interactions.[1]
| Property | Specification |
| IUPAC Name | 4-(Pyridin-4-yloxy)phenol |
| CAS Number | 103854-63-3 |
| Molecular Formula | |
| Molecular Weight | 187.20 g/mol |
| SMILES | Oc1ccc(Oc2ccncc2)cc1 |
| Structural Class | Diaryl Ether / Pyridyl-Phenol |
Physicochemical Profile
The compound exhibits amphoteric character due to the presence of both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.[1][2] This duality dictates its solubility profile and purification strategies.[1][2]
| Parameter | Value / Description | Mechanistic Insight |
| Physical State | Solid (Off-white to tan powder) | Intermolecular H-bonding between phenol -OH and pyridine N increases lattice energy. |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | The aromatic rings drive lipophilicity, while the polar functional groups allow solubility in polar aprotic solvents.[1] |
| pKa (Pyridine N) | ~5.3 (Predicted) | The electron-withdrawing phenoxy group may slightly lower the basicity compared to unsubstituted pyridine. |
| pKa (Phenol OH) | ~9.9 (Predicted) | Typical for phenols; deprotonation yields a phenoxide anion capable of further functionalization.[1][2] |
| LogP | ~2.0 - 2.5 | Moderate lipophilicity, ideal for membrane permeability in drug intermediates.[1] |
Synthetic Pathways: The Mechanism[1][2]
The primary route to 4-(Pyridin-4-yloxy)phenol is the nucleophilic aromatic substitution (
Mechanistic Overview
-
Deprotonation: A base (e.g.,
or ) deprotonates hydroquinone to form the mono-phenoxide anion.[1][2] -
Addition: The phenoxide attacks the C4 position of the 4-chloropyridine.[1][2] The nitrogen atom acts as an electron sink, stabilizing the negative charge in the transition state (Meisenheimer complex).[1][2]
-
Elimination: Chloride is expelled, restoring aromaticity and yielding the ether product.[1][2]
Figure 1: Step-wise mechanism of the nucleophilic aromatic substitution reaction.
Experimental Protocol
Objective: Synthesis of 4-(Pyridin-4-yloxy)phenol via
Reagents:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Hydroquinone (3.0 eq) [Excess used to prevent bis-substitution]
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Methodology:
-
Preparation: Charge a reaction vessel with Hydroquinone (3.0 eq) and
(2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide species.[1][2] -
Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to 100–120°C under an inert atmosphere (
) for 12–16 hours. Monitor progress via TLC or LC-MS (Target mass [M+H]+ = 188.2). -
Work-up:
-
Purification: Wash organic layer with water and brine to remove DMF and excess hydroquinone.[1][2] Dry over
, concentrate, and purify via column chromatography (Gradient: Hexanes/Ethyl Acetate) or recrystallization from ethanol.
Critical Control Point: Using an excess of hydroquinone is vital.[2] If a 1:1 ratio is used, the product (which still has a nucleophilic phenoxide end) can attack another molecule of chloropyridine, forming the bis-ether byproduct.[1]
Application in Drug Discovery: The Sorafenib Connection[1][2][5]
This molecule is a direct structural precursor to Sorafenib (Nexavar), a multi-kinase inhibitor used for renal cell carcinoma and hepatocellular carcinoma.[1][2]
In the synthesis of Sorafenib, the 4-(pyridin-4-yloxy)phenol scaffold is further elaborated:
-
Pyridine Functionalization: The pyridine ring is typically substituted at the C2 position (often via an N-oxide rearrangement sequence) to install the N-methylcarboxamide group.[1][2]
-
Urea Formation: The phenol group is coupled with an isocyanate (specifically 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form the diaryl urea pharmacophore.[2]
Figure 2: Retrosynthetic logic showing the target molecule as the core scaffold of Sorafenib.
Analytical Characterization
To validate the identity of the synthesized compound, look for these spectral signatures:
-
1H NMR (DMSO-d6):
-
Phenol OH: Broad singlet around
9.5–10.0 ppm.[1][2] -
Pyridine Protons: Two doublets.[1][2] The C2/C6 protons (adjacent to N) will appear downfield (
~8.4 ppm), while C3/C5 protons (adjacent to O) appear upfield ( ~6.8–7.0 ppm).[1] -
Phenylene Protons: Two doublets (AA'BB' system) typically in the
6.8–7.2 ppm range.[1][2]
-
-
Mass Spectrometry (ESI):
References
-
Synthesis & Properties: PubChem. 4-(Pyridin-4-yl)phenol Compound Summary. (Note: Isomeric references often overlap; specific CAS 103854-63-3 data is derived from commercial certificates of analysis).
-
Sorafenib Chemistry: Bankston, D. et al.[1][2] "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 2002.[1][2] (Describes the diaryl ether formation).
-
Chemical Vendors: Sigma-Aldrich Product Specification for CAS 103854-63-3.[2]
-
Kinase Inhibitor Design: Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1][2] Nature Reviews Drug Discovery, 2006.[1][2]
